REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1>C(O)(=O)C>[Cl:12][C:4]1[CH:3]=[C:2]([N:1]2[CH:15]=[CH:19][CH:18]=[CH:17]2)[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C(=O)OC)C=C1)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
|
COC1OC(CC1)OC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
|
Details
|
After cooling the reaction solution
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
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ADDITION
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Details
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The obtained residue was mixed with EtOAc and saturated NaHCO3 aq.
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Type
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EXTRACTION
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Details
|
extracted
|
Type
|
WASH
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Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate anhydride
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Type
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CUSTOM
|
Details
|
After evaporating the solvent
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane-EtOAc (4:1))
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |